molecular formula C9H10FNO2 B6338726 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene CAS No. 386-66-3

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene

Cat. No.: B6338726
CAS No.: 386-66-3
M. Wt: 183.18 g/mol
InChI Key: AZZZUUYOJHASHN-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene. The nitration process is carried out by reacting the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective formation of the nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Fluoro-1,3,5-trimethyl-4-aminobenzene .

Scientific Research Applications

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group. This combination influences its reactivity and makes it a valuable compound for various chemical transformations .

Properties

IUPAC Name

2-fluoro-1,3,5-trimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZUUYOJHASHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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